
1,12-Dodecanediol
Overview
Description
It is widely used in scientific research to study the function of dopamine receptors in various biological systems . This compound has significant implications in neuroscience, pharmacology, and behavioral studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of LY-171555 involves several steps. The process begins with the cyclization of 4-benzoyloxycyclohexanone with ethyl 2-bromomethylacrylate and propylamine in refluxing toluene, yielding ethyl 1-propyl-6-benzoyloxy-1,2,3,4,5,6,7,8-octahydroquinoline-3-carboxylate. This intermediate is then reduced with sodium cyanoborohydride in methanol to produce the corresponding decahydro derivative. Subsequent debenzoylation with sodium hydroxide in methanol affords the hydroxyquinoline, which is oxidized with chromium trioxide-pyridine to give ethyl 1-propyl-6-oxodecahydroquinoline-3-carboxylate. The final steps involve cyclization with hydrazine in ethanol and reduction with lithium aluminum hydride in tetrahydrofuran .
Industrial Production Methods
Industrial production methods for LY-171555 are not extensively documented in the public domain. the synthesis typically involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. The process may include the use of automated reactors and purification systems to streamline production and maintain consistency.
Chemical Reactions Analysis
Types of Reactions
LY-171555 undergoes various chemical reactions, including:
Oxidation: The hydroxyquinoline intermediate is oxidized using chromium trioxide-pyridine.
Reduction: Sodium cyanoborohydride and lithium aluminum hydride are used in reduction steps.
Cyclization: Cyclization reactions are performed using hydrazine in ethanol.
Common Reagents and Conditions
Oxidation: Chromium trioxide-pyridine
Reduction: Sodium cyanoborohydride in methanol, lithium aluminum hydride in tetrahydrofuran
Cyclization: Hydrazine in ethanol
Major Products Formed
The major products formed during the synthesis of LY-171555 include various intermediates such as ethyl 1-propyl-6-benzoyloxy-1,2,3,4,5,6,7,8-octahydroquinoline-3-carboxylate and ethyl 1-propyl-6-oxodecahydroquinoline-3-carboxylate, leading to the final product, Quinpirole hydrochloride .
Scientific Research Applications
LY-171555 is extensively used in scientific research due to its high affinity for dopamine D2 and D3 receptors. Some of its applications include:
Neuroscience: Studying the role of dopamine receptors in brain function and behavior.
Pharmacology: Investigating the effects of dopamine receptor agonists and antagonists.
Behavioral Studies: Examining the impact of dopamine receptor activation on animal behavior.
Medical Research: Exploring potential therapeutic applications for conditions such as Parkinson’s disease and schizophrenia.
Mechanism of Action
LY-171555 exerts its effects by selectively binding to and activating dopamine D2 and D3 receptors. This activation modulates neurotransmitter release and neuronal activity, influencing various physiological and behavioral processes. The compound’s action on dopamine receptors is crucial for understanding the dopaminergic system’s role in health and disease .
Comparison with Similar Compounds
LY-171555 is unique due to its high selectivity and affinity for dopamine D2 and D3 receptors. Similar compounds include:
Apomorphine: A non-selective dopamine receptor agonist.
Bromocriptine: A dopamine receptor agonist used in treating Parkinson’s disease.
Lisuride: A dopamine receptor agonist with applications in treating migraine and Parkinson’s disease.
These compounds share some pharmacological properties with LY-171555 but differ in their receptor selectivity and clinical applications.
Biological Activity
1,12-Dodecanediol is a linear aliphatic diol with significant applications in various fields, including biochemistry, materials science, and pharmaceuticals. It is characterized by its two hydroxyl groups located at the terminal ends of a twelve-carbon chain. This compound has garnered attention due to its potential biological activities, including antimicrobial properties and its role in biocatalytic processes.
Antimicrobial Properties
This compound has demonstrated notable antimicrobial activity against a range of microorganisms. Studies indicate that it exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria, as well as certain fungi. For instance, research shows that dodecanediol can disrupt bacterial cell membranes, leading to cell lysis and death. This property has implications for its use in developing antimicrobial agents and preservatives in various products.
Biotransformation Studies
Biotransformation of this compound has been explored extensively using microbial systems. A significant study highlighted the use of engineered Escherichia coli strains to convert alkanes into dodecanediols efficiently. The research focused on optimizing substrate permeability and enzymatic activity to enhance the production yield of this compound from dodecane. The results demonstrated that co-expressing specific alkane-inducible monooxygenases significantly increased the yield while minimizing overoxidation products .
Case Studies
- Whole-Cell Biotransformation : In a study involving the biotransformation of dodecane to this compound, researchers utilized a recombinant E. coli strain expressing the CYP153A operon. The study reported a production yield of approximately 800 mg/liter of α,ω-dodecanediol after 72 hours of culture . This showcases the potential for scalable production methods using microbial systems.
- Polymer Chemistry Applications : Research into the application of this compound in polymer chemistry has revealed its utility as a building block for biodegradable polymers. The compound can be functionalized to create polyesters with desirable mechanical properties and biodegradability, making it suitable for applications in medical devices and packaging materials .
Table: Summary of Biological Activities and Applications of this compound
Enzymatic Pathways
The enzymatic pathways involved in the biotransformation of alkanes to dodecanediols often include cytochrome P450 monooxygenases (CYPs). These enzymes facilitate the hydroxylation reactions necessary for converting aliphatic hydrocarbons into more functionalized products like this compound. Research highlights that optimizing these pathways can lead to improved yields and reduced formation of undesired byproducts .
Q & A
Basic Research Questions
Q. What analytical methods are recommended for assessing the purity of 1,12-Dodecanediol in experimental settings?
Gas chromatography (GC) is the primary method for determining purity, with a minimum threshold of ≥97.5% (GC area%). Melting point analysis (78–82°C) and infrared spectroscopy (IR) are complementary techniques to confirm structural integrity. Researchers should calibrate instruments using certified reference standards and validate results against replicate samples to ensure reproducibility .
Q. How should this compound be safely stored and handled in laboratory environments?
Store in sealed containers at 2–8°C, away from direct sunlight and ignition sources. Use fume hoods to minimize inhalation risks and wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. In case of spills, absorb with inert materials (e.g., diatomaceous earth) and decontaminate surfaces with ethanol .
Q. What are the critical parameters for synthesizing this compound derivatives, such as dimethacrylate esters?
Key parameters include stoichiometric control of reactants (e.g., methacrylic acid), temperature regulation (>250°C for esterification), and inhibition of premature polymerization using stabilizers like MEHQ. Monitor reaction progress via thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy .
Advanced Research Questions
Q. How can researchers address contradictions in ecological toxicity data for this compound?
Existing safety data sheets (SDS) lack ecotoxicity, biodegradability, and bioaccumulation data. To fill this gap, design tiered toxicity assays (e.g., Daphnia magna acute toxicity tests) and soil mobility studies using OECD guidelines. Collaborate with environmental chemists to model persistence using quantitative structure-activity relationship (QSAR) tools .
Q. What experimental design considerations are essential for studying this compound’s role in polymer networks?
Optimize crosslinking density by varying diol-to-monomer ratios and employing kinetic studies (e.g., photo-DSC for polymerization rates). Characterize thermal stability via thermogravimetric analysis (TGA) and mechanical properties using dynamic mechanical analysis (DMA). Reference ASTM standards for reproducibility .
Q. How should researchers mitigate biases in data interpretation when analyzing this compound’s organ toxicity?
Apply blinded analysis protocols for histopathological assessments and use negative/positive controls in in vivo studies. Statistically validate outliers using Grubbs’ test and report confidence intervals for dose-response relationships. Transparently document limitations in peer-reviewed manuscripts .
Q. What regulatory frameworks govern the use of this compound in multinational collaborative studies?
Comply with REACH (EU) and TSCA (US) regulations, particularly for polymer derivatives. Submit premanufacture notices (PMNs) for novel applications and ensure SDS sections 12–15 align with GHS Rev. 10. Track updates via the EPA’s Chemical Data Reporting (CDR) database .
Q. Methodological Guidance
- Data Reporting: Include raw chromatograms, spectral peaks (IR/NMR), and statistical summaries in supplementary materials. Use IUPAC nomenclature and CAS registry numbers (5675-51-4) for clarity .
- Experimental Replication: Adopt protocols from primary literature (e.g., Journal of Polymer Science) and cross-validate results with independent labs. Archive samples at −20°C for long-term stability studies .
Properties
IUPAC Name |
dodecane-1,12-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O2/c13-11-9-7-5-3-1-2-4-6-8-10-12-14/h13-14H,1-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHLKSLMMWAKNBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCO)CCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1074919 | |
Record name | 1,12-Dodecanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1074919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Colorless crystalline solid; [Aldrich MSDS] | |
Record name | 1,12-Dodecanediol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,12-Dodecanediol | |
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URL | https://haz-map.com/Agents/9823 | |
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CAS No. |
5675-51-4 | |
Record name | 1,12-Dodecanediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5675-51-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1,12-Dodecanediol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005675514 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,12-Dodecanediol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81250 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 1,12-Dodecanediol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,12-Dodecanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1074919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dodecane-1,12-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.667 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1,12-Dodecanediol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S694C87MF3 | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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